molecular formula C19H24N4O3S B2743126 4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide CAS No. 391862-57-0

4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

Katalognummer: B2743126
CAS-Nummer: 391862-57-0
Molekulargewicht: 388.49
InChI-Schlüssel: OKTNDLCIDHUAEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide is a novel synthetic compound featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic ring system recognized for its significant and diverse biological activities. This reagent is intended for research applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole core is a bioisostere of pyrimidine bases, allowing it to potentially disrupt essential cellular processes like DNA replication in target cells . Compounds based on the 1,3,4-thiadiazole structure have demonstrated promising in vitro antitumor activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . The antitumor mechanisms are diverse and may include the inhibition of key enzymes such as dihydrofolate reductase (DHFR), as supported by molecular docking studies, or the disruption of tubulin polymerization . Furthermore, 1,3,4-thiadiazole derivatives show substantial potential in antimicrobial research. Structural analogues have exhibited potent antibacterial efficacy against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), and against specific pathogens such as Helicobacter pylori . Some derivatives also act as enzyme inhibitors, for instance, targeting ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis , indicating value in developing new anti-tuberculosis agents . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules, or as a standard in biological screening assays to explore new therapeutic mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-3-5-13-8-10-14(11-9-13)17(24)20-19-22-21-18(27-19)15-6-4-7-16(12-15)23(25)26/h4,6-7,12-14H,2-3,5,8-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTNDLCIDHUAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The presence of both the thiadiazole ring and the nitrophenyl group in its structure may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a cyclohexane ring, a carboxamide functional group, and a thiadiazole moiety substituted with a nitrophenyl group.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. A study by Alam et al. (2011) demonstrated that various thiadiazole compounds showed substantial growth inhibition against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) . The structure–activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence the cytotoxic activity of these compounds.

CompoundCell LineIC50 (µg/mL)
Compound 21 SK-MEL-24.27
Compound 23 HT-290.092
Compound 28 BT4740.794

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential efficacy of these compounds against cancer cells.

The mechanism by which 4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor metabolism.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Disruption of Cellular Pathways : The compound may affect critical cellular processes through disruption of signaling cascades.

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. The presence of the nitrophenyl group is known to enhance the antibacterial activity of such compounds . Various studies have shown that modifications on the thiadiazole ring can lead to improved antimicrobial efficacy against a range of pathogens.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of thiadiazoles to evaluate their biological activities. For instance:

  • A study published in December 2023 evaluated new derivatives derived from cholic acid, revealing promising anticancer activities against several cell lines .

These findings support the notion that structural modifications can lead to enhanced biological activity, making thiadiazoles a significant area of interest for drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide with selected analogs from :

Compound Name / Structure Substituents on Thiadiazole Yield (%) Melting Point (°C) Key Biological Activity
4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide (Target) 3-nitrophenyl, cyclohexane N/A* N/A* Hypothesized plant growth modulation†
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-chlorobenzylthio 74 132–134 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) benzylthio, 2-methoxyphenoxy 85 135–136 Not reported
N-(5-(4-Nitrophenyl)amino-1,3,4-thiadiazol-2-yl)-2-chloroacetamide derivatives 4-nitrophenylamino 70–88 138–170 Antimicrobial activity‡
N-(5-Tetrazolyl)-N′-arylacylthioureas tetrazolyl, arylacyl 65–80 150–160 Herbicidal activity
N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas triazolyl, aryloxyacetyl 75–90 140–155 Plant growth regulation

†Based on activity trends in . ‡Antimicrobial activity noted in for nitrophenyl-substituted thiadiazoles.

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound may enhance electrophilic interactions with biological targets compared to 4-nitrophenyl analogs (e.g., compounds in ), as meta-substitution can alter electronic distribution and steric accessibility.

Synthetic Efficiency :

  • Yields for thiadiazole-thione intermediates (70–88%) are comparable to those of acetamide derivatives (68–88%), suggesting robust scalability for the target compound.

Biological Activity Trends: Plant Growth Regulation: Compounds with electron-deficient aryl groups (e.g., nitro, halogen) on thiadiazoles exhibit enhanced bioactivity in plant growth assays. For instance, N-tetrazolyl acylthioureas with para-bromo substituents showed superior cytokinin-like activity, suggesting the target’s 3-nitrophenyl group could similarly modulate auxin or cytokinin pathways. Antimicrobial Potential: Nitrophenyl-substituted thiadiazoles in demonstrated antimicrobial properties, implying the target may share this trait.

Thermal Stability :

  • Melting points of thiadiazole derivatives correlate with substituent bulk and polarity. The target’s cyclohexane and nitro groups may elevate its melting point above 150°C, aligning with trends observed in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.